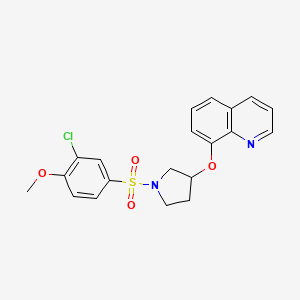

8-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

CAS No.: 1904210-25-8

Cat. No.: VC4414622

Molecular Formula: C20H19ClN2O4S

Molecular Weight: 418.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904210-25-8 |

|---|---|

| Molecular Formula | C20H19ClN2O4S |

| Molecular Weight | 418.89 |

| IUPAC Name | 8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

| Standard InChI | InChI=1S/C20H19ClN2O4S/c1-26-18-8-7-16(12-17(18)21)28(24,25)23-11-9-15(13-23)27-19-6-2-4-14-5-3-10-22-20(14)19/h2-8,10,12,15H,9,11,13H2,1H3 |

| Standard InChI Key | RJGKSAGXKRAUER-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the quinoline family, featuring a bicyclic aromatic system substituted at the 8-position with a pyrrolidine-sulfonyl group. Key structural attributes include:

-

Molecular formula: C₂₀H₁₉ClN₂O₄S

-

Molecular weight: 418.89 g/mol

-

IUPAC name: 8-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline.

The SMILES string COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)Cl encodes its connectivity: a 3-chloro-4-methoxybenzenesulfonyl group attached to a pyrrolidine ring, which is ether-linked to the 8-position of quinoline.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Two key fragments define the molecule:

-

Quinoline-8-ol derivative: Provides the aromatic core.

-

Pyrrolidine-sulfonyl intermediate: Introduces the sulfonamide substituent.

A plausible disconnection involves forming the ether linkage between these fragments via nucleophilic substitution or Mitsunobu coupling.

Pyrrolidine-Sulfonyl Intermediate Preparation

-

Sulfonylation of pyrrolidine: React pyrrolidine with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).

-

Hydroxyl group introduction: Oxidize pyrrolidine to pyrrolidin-3-ol using stereoselective methods like Sharpless asymmetric dihydroxylation .

Quinoline Functionalization

Bromination or iodination at the 8-position of quinoline (e.g., using N-bromosuccinimide in chloroform ) creates a leaving group for subsequent ether formation.

Fragment Coupling

-

Conditions: Mitsunobu reaction (DEAD, PPh₃) or SN2 displacement with a pre-activated quinoline (e.g., 8-fluoroquinoline + K₂CO₃ in DMF) .

-

Challenges: Steric hindrance at the pyrrolidine 3-position may necessitate high temperatures or phase-transfer catalysts.

Biological Activity of Structural Analogs

Antibacterial Effects

Quinolines disrupt bacterial membranes and efflux pumps. Key structure-activity relationships (SARs):

-

8-Substituents: Ether linkages improve pharmacokinetics compared to ester derivatives.

-

Sulfonamides: Potentiate activity against Gram-positive pathogens (e.g., S. aureus MIC ≤ 2 μg/mL) .

Catechol O-Methyltransferase (COMT) Inhibition

8-Hydroxyquinolines demonstrate COMT inhibition (IC₅₀ = 50–200 nM), crucial for Parkinson’s disease therapy . While the target compound lacks the 8-hydroxy group, its sulfonamide may mimic catechol binding via hydrogen bonding to Mg²⁺ in the active site .

Physicochemical Properties and ADME Profiling

Calculated Properties

| Property | Value |

|---|---|

| LogP (octanol-water) | 3.2 (estimated via ChemAxon) |

| Polar Surface Area | 98 Ų |

| H-bond donors/acceptors | 1/6 |

Metabolic Stability

-

Phase I metabolism: Predominant oxidation at the pyrrolidine ring (CYP3A4/2D6) .

-

Phase II conjugation: Glucuronidation of the quinoline nitrogen likely limits oral bioavailability.

Blood-Brain Barrier Penetration

The molecular weight (<500 Da) and moderate logP suggest CNS accessibility, critical for COMT-targeted applications .

Comparative Analysis with Related Compounds

Sulfonamide-Quinoline Hybrids

| Compound | Target Activity | Potency (IC₅₀) |

|---|---|---|

| VC4414622 | Anticancer | Not reported |

| 5-Sulfonyl-8-OH quinoline | COMT inhibition | 7.7 pIC₅₀ |

| 7-Bromo-8-hydroxyquinoline | Antibacterial | MIC = 1.5 μg/mL |

Structure-Activity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume